molecular formula C25H20FN5O5 B2727402 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1170198-20-5

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Numéro de catalogue: B2727402
Numéro CAS: 1170198-20-5
Poids moléculaire: 489.463
Clé InChI: VTWPGGMOFNTUGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O5 and its molecular weight is 489.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes .

Mode of Action

This compound interacts with nNOS by binding to its active site . This binding inhibits the enzymatic activity of nNOS, thereby reducing the production of nitric oxide .

Biochemical Pathways

The inhibition of nNOS by this compound affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological processes, including neurotransmission, vasodilation, and immune response. By inhibiting nNOS, the compound reduces nitric oxide production, which can influence these processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include good permeability and low efflux, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of nitric oxide production . This can lead to changes in neurotransmission, vasodilation, and immune response, depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with nNOS . Additionally, the presence of other molecules in the cellular environment can influence the compound’s efficacy, as they may compete with the compound for binding to nNOS .

Activité Biologique

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core linked to an 8-methoxy-2-oxo-2H-chromene moiety. The presence of a 2-fluorobenzyl group enhances its pharmacological properties by potentially improving metabolic stability and bioavailability. The molecular formula is C23H22FN5O4C_{23}H_{22}FN_5O_4, with a molecular weight of approximately 449.45 g/mol.

Research indicates that compounds with similar structures often exhibit kinase inhibition properties. Specifically, the pyrazolo[3,4-d]pyrimidine scaffold has been shown to interact with various biological targets, including:

  • Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and are often overactive in cancerous cells.
  • Enzymes involved in inflammatory pathways : The compound may modulate inflammatory responses, which is beneficial for conditions like arthritis.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro studies demonstrated that related compounds can significantly reduce tumor cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • In vivo models have shown that these compounds can decrease tumor mass and improve survival rates in animal models of cancer.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in chronic inflammatory diseases.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. These compounds may target bacterial enzymes or disrupt cellular processes in pathogens.

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally similar pyrazolo[3,4-d]pyrimidine derivative in human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Data Summary Table

Biological ActivityMechanismReference
AnticancerCDK inhibition; apoptosis induction
Anti-inflammatoryCOX-2 inhibition; cytokine modulation
AntimicrobialDisruption of bacterial cellular processes

Propriétés

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O5/c1-35-20-8-4-6-15-11-17(25(34)36-21(15)20)23(32)27-9-10-31-22-18(12-29-31)24(33)30(14-28-22)13-16-5-2-3-7-19(16)26/h2-8,11-12,14H,9-10,13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWPGGMOFNTUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.